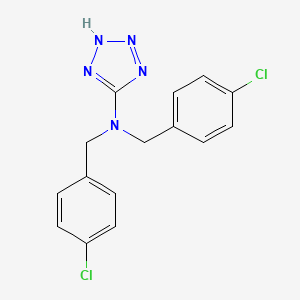

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Description

Properties

IUPAC Name |

N,N-bis[(4-chlorophenyl)methyl]-2H-tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-22(15-18-20-21-19-15)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUXILZUBDIWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NNN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332267 | |

| Record name | N,N-BIS(4-CHLOROBENZYL)-1H-1,2,3,4-TETRAAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338777-69-8 | |

| Record name | N,N-BIS(4-CHLOROBENZYL)-1H-1,2,3,4-TETRAAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,3,4-tetraazole-5-amine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl ketones, while reduction could produce chlorobenzyl amines.

Scientific Research Applications

Medicinal Chemistry

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. Studies show that derivatives of tetraazolamines can inhibit the growth of certain bacterial strains, suggesting a pathway for developing new antibiotics based on this compound's structure .

Drug Development

The compound is classified under experimental drugs with potential applications in treating infections caused by resistant bacteria. Its ability to inhibit beta-lactamase enzymes makes it a candidate for combination therapies to enhance the efficacy of existing antibiotics .

Table 1: Pharmacological Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Penetration | High (0.9398) |

| Human Intestinal Absorption | High (0.9921) |

| CYP450 Interaction | Inhibitor (various isoforms) |

Biochemical Research

The compound's interactions with beta-lactamase enzymes have been studied to understand its mechanism of action in inhibiting antibiotic resistance. This research is crucial for developing new strategies to combat bacterial infections .

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can effectively inhibit TEM-type beta-lactamases, which are prevalent in enterobacteria. This inhibition can restore the effectiveness of beta-lactam antibiotics against resistant strains .

Chemical Synthesis

The synthesis of this compound involves several steps including the formation of the tetraazole ring and subsequent alkylation reactions. This synthetic pathway is valuable for producing related compounds with tailored properties for specific applications in drug discovery .

Mechanism of Action

The mechanism of action of N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

1-(4-Chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine (CAS 31694-94-7)

- Structure : Single 4-chlorobenzyl group attached to the tetrazole amine.

- Key Differences :

- Applications : Likely less potent in hydrophobic target interactions compared to the bis-substituted analog.

N-(3,4-Dichlorobenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine (CAS 723753-78-4)

- Structure : Tetrazole substituted with a 3,4-dichlorobenzyl group and a methyl group.

- Methylation of the tetrazole reduces acidity (pKa ~5.2), impacting hydrogen-bonding capabilities .

- Applications : Enhanced metabolic stability due to methyl substitution, making it suitable for long-acting formulations.

Triazole and Thiadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Thiadiazole core with a 4-chlorobenzylidene Schiff base and 4-methylphenyl group.

- Key Differences: Thiadiazole ring (less acidic, pKa ~6.5) vs. tetrazole, altering electron distribution.

- Applications : Demonstrated insecticidal and fungicidal activities due to the thiadiazole moiety .

N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

- Structure : Triazole core with sulfanyl and trimethoxyphenyl substituents.

- Trimethoxyphenyl enhances π-π stacking with aromatic residues in enzymes .

- Applications: Likely used in anticancer or antimicrobial research due to the trimethoxyphenyl group’s known bioactivity .

Isoxazole Derivatives

N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine

Comparative Analysis Table

| Compound Class | Core Heterocycle | Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Tetrazole | N,N-Bis(4-chlorobenzyl) | 334.20 | High lipophilicity, acidic tetrazole | Agrochemicals, Pharmaceuticals |

| 1-(4-Chlorobenzyl)-tetrazole | Tetrazole | Single 4-chlorobenzyl | 209.63 | Moderate solubility, lower binding | Intermediate for synthesis |

| Thiadiazole Derivative | Thiadiazole | 4-Chlorobenzylidene, 4-methylphenyl | ~300 (estimated) | Rigid Schiff base, insecticidal | Pesticides |

| Triazole Derivative | Triazole | Sulfanyl, trimethoxyphenyl | 403.27 | Polar, π-π stacking capability | Anticancer agents |

| Isoxazole Derivative | Isoxazole | 4-Chlorobenzylidene, 3,4-dimethyl | ~250 (estimated) | Low acidity, steric hindrance | Structural studies |

Biological Activity

N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine is a synthetic organic compound characterized by the presence of two 4-chlorobenzyl groups attached to a tetraazole ring. Its chemical formula is , and it has a CAS number of 338777-69-8. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,3,4-tetraazole-5-amine under basic conditions. Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF), with potassium carbonate often used as a base to facilitate nucleophilic substitution reactions .

Molecular Weight

- Average Molecular Weight : 334.203 g/mol

- Monoisotopic Molecular Weight : 333.0548 g/mol

This compound exhibits various biological activities primarily through its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The specific pathways and molecular targets depend on the context of its application in research or therapeutic use .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The tetraazole ring is essential for this activity due to its ability to interact with biological macromolecules .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways or disease processes. This inhibition could lead to therapeutic applications in treating conditions like cancer or infections .

Anticancer Studies

Research has shown that derivatives of tetraazole compounds can possess significant anticancer properties. For instance, a study demonstrated that certain tetraazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) indicated that substituents on the phenyl ring significantly influenced cytotoxicity .

Enzyme Interaction Studies

A computational study using predictive modeling tools indicated that this compound could interact with multiple biological targets. These predictions were based on chemical similarity and known activity spectra of related compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N,N-Bis(4-chlorobenzyl)hydroxylamine | Hydroxylamine derivative | Moderate enzyme inhibition |

| N,N-Bis(4-chlorobenzyl)piperazine | Piperazine derivative | Antimicrobial activity |

The unique presence of the tetraazole ring in this compound distinguishes it from similar compounds and contributes to its diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.